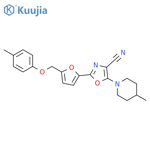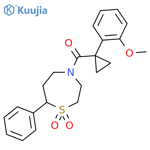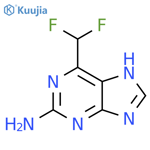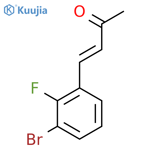マクロライドラクタム
マクロライドラクタムは、大環状構造中にラクタム基を含む有機化合物の一種であり、その特徴的な環構造により高い化学的安定性と生物活性を示す。このクラスの化合物は、天然物や合成物から分離・設計され、医薬品開発において抗生物質や酵素阻害剤としての応用が注目されている。特に、ラクタムの窒素原子とカルボニル基が形成する環状構造は、分子間相互作用や立体構造の制御に寄与し、機能性材料の設計においても有用である。合成化学においては、環化反応や選択的官能基導入を通じた構造修正が可能で、多様な誘導体の創出が可能となる。その特性から、薬理学的・材料科学的観点での研究が進んでいる。

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
Laingolide; 4-Demethyl | 230975-43-6 | C20H35NO3 |
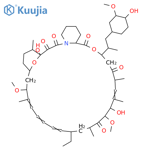 |
Rapamycin; 51-Methyl | 1290606-21-1 | C52H81NO13 |
 |
Rosellichalasin; 16-Hydroxy, 18,19-dihydro | 313047-15-3 | C28H35NO6 |
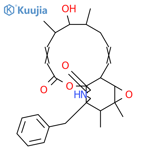 |
Rosellichalasin; Δ19-Isomer, 17-alcohol | 313047-17-5 | C28H35NO5 |
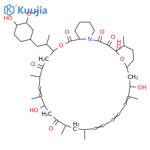 |
16-O-Desmethyl-27-desmethoxyrapamycin | 339541-48-9 | C49H75NO12 |
 |
Fujimycin; 25-Demethyl | 145146-50-5 | C43H67NO12 |
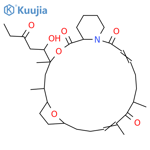 |
Nocardiopsin B; 28-Ketone | 1225203-42-8 | C33H51NO7 |
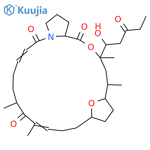 |
Nocardiopsin D; 27-Ketone | 1417220-39-3 | C32H49NO7 |
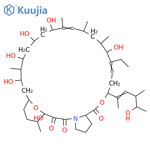 |
Meridamycin; Pyrrolidine analogue | 863664-97-5 | C44H73NO12 |
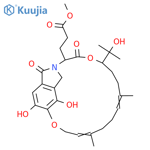 |
Emericellolide C | 2009179-82-0 | C29H39NO9 |
関連文献
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
推奨される供給者
-
Enjia Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
